DCAF1-BTK PROTAC DBt-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DCAF1-BTK PROTAC DBt-10 is a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade Bruton’s tyrosine kinase (BTK) in cells with acquired resistance to cereblon (CRBN)-based BTK PROTACs . This compound leverages the DCAF1 E3 ligase receptor to mediate targeted protein degradation (TPD) through the ubiquitin-proteasome pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DCAF1-BTK PROTAC DBt-10 involves the functionalization of a selective, non-covalent DCAF1 binder into an efficient PROTAC . The synthetic route typically includes:
Formation of the DCAF1 binder: This step involves the synthesis of a molecule that selectively binds to the DCAF1 E3 ligase receptor.
Linker attachment: A linker molecule is attached to the DCAF1 binder to facilitate the connection to the BTK ligand.
BTK ligand attachment: The final step involves attaching a BTK ligand to the linker, resulting in the formation of the this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Optimization of reaction conditions: Temperature, solvent, and reaction time would be optimized to maximize yield.
Purification: Techniques such as chromatography would be used to purify the final product.
Quality control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed to ensure the purity and identity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
DCAF1-BTK PROTAC DBt-10 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups within the molecule.
Oxidation and reduction reactions: Involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.
Catalysts: Palladium-based catalysts for coupling reactions.
Oxidizing and reducing agents: Hydrogen peroxide and sodium borohydride.
Major Products Formed
The major product formed from the reactions involving this compound is the degradation of BTK through the ubiquitin-proteasome pathway .
Aplicaciones Científicas De Investigación
DCAF1-BTK PROTAC DBt-10 has several scientific research applications, including:
Mecanismo De Acción
DCAF1-BTK PROTAC DBt-10 exerts its effects through the following mechanism:
Binding to DCAF1: The DCAF1 binder component of the PROTAC binds to the DCAF1 E3 ligase receptor.
Recruitment of BTK: The BTK ligand component binds to BTK, bringing it in close proximity to the DCAF1 E3 ligase.
Ubiquitination and degradation: The DCAF1 E3 ligase ubiquitinates BTK, marking it for degradation by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
CRBN-BTK PROTACs: These compounds also target BTK for degradation but utilize the CRBN E3 ligase receptor.
DCAF1-BRD9 PROTAC (DBr-1): Targets BRD9 for degradation using the DCAF1 E3 ligase.
Uniqueness
DCAF1-BTK PROTAC DBt-10 is unique in its ability to degrade BTK in cells with acquired resistance to CRBN-BTK PROTACs, making it a promising strategy to overcome ligase-mediated resistance in clinical settings .
Propiedades
Fórmula molecular |
C68H86ClFN16O6 |
---|---|
Peso molecular |
1278.0 g/mol |
Nombre IUPAC |
N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide |
InChI |
InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77) |
Clave InChI |
LBIYUFWGBHNKTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.